{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine
Description
The compound {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 5. Key substituents include:
- 4-Morpholin-4-yl: Improves solubility and modulates electronic properties.
- Ethylamine side chain: Provides flexibility and hydrogen-bonding capacity.
This scaffold is prevalent in kinase inhibitors and antimicrobial agents due to its ability to mimic purine bases .
Properties
IUPAC Name |
2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQJLUBGBXJIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine ring and the methylthio group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine.
Chemical Reactions Analysis
Types of Reactions
{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the morpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Acts as a precursor for developing more complex structures in medicinal chemistry.
- Reagent in Organic Reactions : Functions as an intermediate in various organic transformations.
Biology
In biological research, {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is studied for its:
- Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in disease pathways.
- Receptor Modulation : Explores its effects on biological receptors that play critical roles in cellular communication.
Medicine
The therapeutic applications of this compound are being explored in:
- Cancer Treatment : Research indicates potential effectiveness in targeting tumor cells through kinase inhibition.
- Neurological Disorders : Investigated for possible benefits in treating conditions such as Alzheimer's or Parkinson's disease due to its ability to modulate signaling pathways.
Industry
In industrial applications, the compound is recognized for its:
- Material Development : Its unique properties make it suitable for creating new materials with specific functionalities.
- Chemical Processes : Used in the formulation of chemical processes that require specific reactivity or stability.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various experimental setups:
- In Vitro Studies on Tumor Cells : Research demonstrated significant inhibition of cancer cell proliferation when treated with {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine. The results indicated a dose-dependent response correlating with kinase activity suppression .
- Animal Models for Neurological Disorders : In studies involving animal models of neurodegenerative diseases, the compound showed promise in improving cognitive functions and reducing neuroinflammation .
- Chemical Synthesis Innovations : Advances in synthetic methodologies have allowed for more efficient routes to produce this compound, minimizing by-products and enhancing yield .
Mechanism of Action
The mechanism of action of {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural Analogues and Substitution Patterns
Compound A : N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 312749-83-0)
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 1-Phenyl (vs. ethylamine in the target compound).
- 4-Morpholinyl (shared).
Compound B : N-{2-[6-(Methylsulfanyl)-4-(4-Morpholinyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}Cyclopropanecarboxamide
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 6-Methylthio and 4-morpholinyl (shared with the target compound).
- Cyclopropanecarboxamide (vs. free amine in the target compound).
- Impact : The carboxamide group may improve metabolic stability but reduce cellular permeability .
Compound C : 1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine (CAS: 612523-74-7)
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s ethylamine chain improves aqueous solubility compared to Compound A’s phenyl group.
- Compound B’s carboxamide enhances stability but may reduce blood-brain barrier penetration.
Biological Activity
{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including kinase inhibition.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine. The unique arrangement of functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H18N6OS |
| Molecular Weight | 282.37 g/mol |
| CAS Number | 1105197-45-2 |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds similar to {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine often act as inhibitors of specific kinases, notably Src kinase. Src kinase plays a crucial role in cell signaling pathways related to proliferation and survival, making it a significant target in cancer therapy.
Case Studies
- Src Kinase Inhibition : A study found that a derivative of this compound significantly inhibited Src kinase activity, leading to reduced cell viability and tumorigenicity in glioblastoma models. This suggests potential therapeutic applications in treating cancers characterized by Src overexpression .
- In Vivo Efficacy : In xenograft mouse models, compounds related to {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine showed promising results in reducing tumor volumes, indicating effective anti-tumor properties .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components. Modifications in the anilino group have been shown to affect the potency against various kinases. For instance, introducing hydroxyl or halogen substituents can enhance binding affinity and selectivity towards Src kinase .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| {2-[6-(methylthio)-4-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine | Piperidine ring instead of morpholine | Src inhibition |
| {2-[6-(methylthio)-4-pyrrolidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine | Pyrrolidine ring | Anti-inflammatory effects |
Pharmacological Applications
The compound has shown potential applications in:
Q & A
Q. Advanced Methodological Analysis
- Temperature Control: Reflux in ethanol at 80–90°C ensures efficient cyclization without decomposition .
- Catalyst Use: Lithium hydroxide enhances guanidine nitrate reactivity during pyrimidine ring formation .
- Purification: Recrystallization from ethanol or acetonitrile removes by-products, while column chromatography resolves structural isomers (e.g., ethyl acetate/petroleum ether 2:8) .
- Analytical Validation: Monitor reactions via TLC and characterize intermediates using -NMR and IR to confirm substituent integration (e.g., methylthio S=O stretches at ~1050 cm) .
Which spectroscopic techniques are most reliable for confirming the structure?
Q. Analytical Best Practices
- -NMR: Identifies aromatic protons (δ 7.2–8.6 ppm), morpholine methylenes (δ 3.5–3.8 ppm), and methylthio groups (δ 2.5 ppm) .
- IR Spectroscopy: Confirms NH stretches (~3350 cm), C=S (methylthio, ~650 cm), and morpholine C-O-C (1250 cm) .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peaks for CHNOS at m/z 341.2) .
How do modifications in the morpholine or methylthio groups affect biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Morpholine Substitution: The morpholine ring enhances solubility and modulates kinase inhibition by engaging hydrogen bonds with target proteins .
- Methylthio Group: Increases lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., in PDE4 or antimicrobial targets) .
- Case Study: Replacement of methylthio with methoxy in analogs reduced antimicrobial potency by 50%, highlighting its role in target interaction .
How can researchers resolve discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis
- Assay Variability: Compare in vitro models (e.g., LPS-induced TNF-α in PBMCs vs. whole-blood assays) that may differ in metabolic activity .
- Dose-Response Validation: Use standardized D values (e.g., pica feeding in rats for emetogenicity vs. pulmonary neutrophilia for anti-inflammatory activity) to normalize potency metrics .
- Structural Confounders: Verify compound purity (>95% HPLC) and stereochemistry (e.g., chiral centers in prodrug derivatives) .
What prodrug strategies enhance the bioavailability of this compound?
Q. Advanced Delivery Approaches
- Carbamate Prodrugs: Introduce 3-chlorophenylcarbamate groups to mask polar amines, improving membrane permeability (e.g., 25% yield via reaction with chloroformate derivatives) .
- Hydrochloride Salt Formation: Enhances aqueous solubility (e.g., 52.7% yield by treating free base with HCl in water at 50°C) .
- In Vivo Testing: Assess hydrolysis rates in plasma and tissue homogenates to confirm prodrug activation .
What chromatographic methods are effective for isolating the compound?
Q. Purification Protocols
- Normal-Phase Chromatography: Use silica gel with ethyl acetate/petroleum ether (2:8) to separate morpholine-containing analogs .
- Reverse-Phase HPLC: Employ C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .
How can the compound’s stability under varying pH and temperature conditions be assessed?
Q. Stability Studies
- Accelerated Degradation: Incubate at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- pH Profiling: Test solubility and degradation in buffers (pH 1–10) to identify labile groups (e.g., methylthio oxidation at pH >9) .
What in vitro models are suitable for evaluating anti-inflammatory or antimicrobial effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
